Moveltipril
描述
Moveltipril is a small molecule drug . It has a molecular formula of C19H30N2O5S and a molecular weight of 398.52 . It is also known by the synonyms Altiopril calcium and Lowpres .
Synthesis Analysis
Moveltipril is classified as an ACE inhibitor . It is a prodrug, which means it is converted in vivo to its active form . More detailed information about the synthesis of Moveltipril might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of Moveltipril is represented by the formula C19H30N2O5S . The InChIKey for Moveltipril is QIJLJZOGPPQCOG-NFAWXSAZSA-N .Physical And Chemical Properties Analysis
Moveltipril has a molecular weight of 398.52 and a molecular formula of C19H30N2O5S . The percent composition is C 57.26%, H 7.59%, N 7.03%, O 20.07%, S 8.04% .科学研究应用
Renoprotective Effects in Non-Diabetic Nephropathies
Moveltipril, an angiotensin-converting enzyme (ACE) inhibitor, has been studied for its renoprotective properties. It has shown effectiveness in slowing the progression of non-diabetic nephropathies. Specifically, in patients with chronic nephropathies and proteinuria, ACE inhibition, as seen with drugs like moveltipril, can reduce the rate of decline in glomerular filtration rate (GFR) and lower the risk of end-stage renal failure (ESRF) (Ruggenenti et al., 1999). Another study reinforces these findings, demonstrating that long-term use of ramipril (a similar ACE inhibitor) in patients with chronic nephropathies and proteinuria significantly reduced the need for dialysis (Ruggenenti et al., 1998).
Cardiovascular Benefits
Moveltipril has shown potential benefits in cardiovascular health. For example, a study compared the renal effects of ramipril (an ACE inhibitor), telmisartan (an angiotensin receptor blocker), and their combination in patients with established atherosclerotic vascular disease or diabetes with end-organ damage. It was found that ramipril's effects on major renal outcomes were similar to telmisartan (Mann et al., 2008). Additionally, another study highlighted the effectiveness of ramipril in reducing cardiovascular events in high-risk patients, suggesting a similar potential for moveltipril (Yusuf et al., 2000).
Impact on Cognitive Function and Neuroprotection
Research has also explored the impact of ACE inhibitors like moveltipril on cognitive function and neuroproection. A feasibility study on the use of ramipril, an ACE inhibitor similar to moveltipril, for preventing cognitive decline in glioblastoma patients receiving brain radiotherapy, showed promising results. This study indicates the potential for moveltipril to be used in similar contexts (Cramer et al., 2020).
Diabetes and Metabolic Syndrome
There is also evidence suggesting the impact of ACE inhibitors on metabolic conditions. For instance, a study found that ramipril did not significantly reduce the incidence of diabetes in people with impaired fasting glucose levels or impaired glucose tolerance but did increase regression to normoglycemia (Bosch et al., 2006). This suggests a potential application of moveltipril in managing pre-diabetic conditions.
安全和危害
When handling Moveltipril, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25)/t12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLJZOGPPQCOG-NFAWXSAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023337 | |
Record name | Moveltipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moveltipril | |
CAS RN |
85856-54-8 | |
Record name | Moveltipril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085856548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moveltipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOVELTIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQI0441316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。